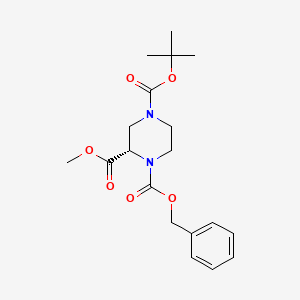

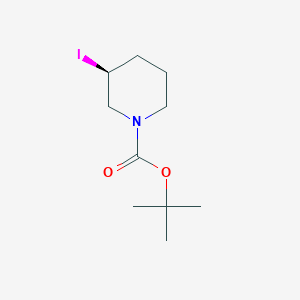

![molecular formula C21H26O8 B11829965 methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)

methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de benzo[d][1,3]dioxina. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, agrícola y sintética debido a sus propiedades estructurales únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo normalmente implica la reacción de derivados del ácido salicílico con ésteres acetilénicos. La reacción está mediada por yoduro de cobre(I) (CuI) y bicarbonato de sodio (NaHCO3) en acetonitrilo a temperatura ambiente . Este método permite la síntesis directa de derivados de 4H-benzo[d][1,3]dioxin-4-ona, que luego se modifican para obtener el compuesto deseado.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implica la síntesis a gran escala utilizando las mismas condiciones de reacción que en los entornos de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.

Reducción: El grupo carbonilo se puede reducir para formar alcoholes.

Sustitución: El grupo acetoxi-metil se puede sustituir con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen cetonas, aldehídos, alcoholes y derivados sustituidos del compuesto original.

Aplicaciones Científicas De Investigación

El 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y acetoxi-metil del compuesto juegan un papel crucial en su actividad biológica al interactuar con enzimas y receptores, lo que lleva a diversos efectos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

1,3-Benzodioxano: Conocido por sus aplicaciones en investigación medicinal y agroquímica.

4H-Benzo[d][1,3]dioxin-4-ona: Identificado como un núcleo activo en muchas moléculas biológicamente activas.

Singularidad

El 6-(5-(acetoxi-metil)-7-hidroxi-2,2-dimetil-4-oxo-4H-benzo[d][1,3]dioxin-8-il)-4-metilhex-4-enoato de metilo es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas

Propiedades

Fórmula molecular |

C21H26O8 |

|---|---|

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

methyl (E)-6-[5-(acetyloxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |

InChI |

InChI=1S/C21H26O8/c1-12(7-9-17(24)26-5)6-8-15-16(23)10-14(11-27-13(2)22)18-19(15)28-21(3,4)29-20(18)25/h6,10,23H,7-9,11H2,1-5H3/b12-6+ |

Clave InChI |

YNHCPXKQNMHUHM-WUXMJOGZSA-N |

SMILES isomérico |

C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)/CCC(=O)OC |

SMILES canónico |

CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)CCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)

![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)

![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)

![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)